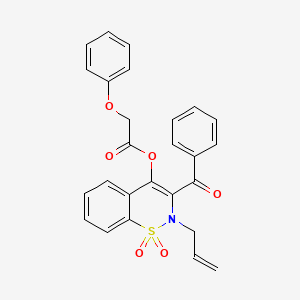
6-bromo-3-(2-chlorophenyl)-2-ethyl-4(3H)-quinazolinone
Vue d'ensemble
Description
The compound “6-bromo-3-(2-chlorophenyl)-2-ethyl-4(3H)-quinazolinone” is a plasmin inhibitor . Plasmin is a proteolytic enzyme that degrades fibrin, a protein involved in blood clotting . This compound has applications in the field of pharmacy .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The reactions were carried out by both conventional and microwave methods . The microwave method offers advantages such as rapid reaction rate, cleaner reaction conditions, and enhanced chemical yield compared to the conventional method .Molecular Structure Analysis
The molecular structure of this compound was characterized using various spectroscopic techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^13C NMR), and Mass Spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the starting material with morpholine and formaldehyde . The reactions were carried out under specific conditions to ensure the formation of the desired product .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were determined using various analytical techniques . These include Infrared Spectroscopy (IR) for identifying functional groups, ^1H NMR and ^13C NMR for determining the structure, and Mass Spectroscopy for determining the molecular weight .Mécanisme D'action
Orientations Futures
The potential applications of this compound in the field of pharmacy, particularly as a plasmin inhibitor, make it a subject of interest for future research . Further studies could explore its efficacy and safety in various medical applications, as well as the possibility of optimizing its synthesis process.
Propriétés
IUPAC Name |
6-bromo-3-(2-chlorophenyl)-2-ethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O/c1-2-15-19-13-8-7-10(17)9-11(13)16(21)20(15)14-6-4-3-5-12(14)18/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWMKFPFAUZBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3621324.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B3621332.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B3621335.png)

![methyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B3621343.png)
![3,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3621353.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3621358.png)
![Diethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B3621360.png)
![2-({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B3621362.png)
![4-methoxy-N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3621365.png)
![3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-4-ISOXAZOLECARBOXAMIDE](/img/structure/B3621371.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B3621388.png)
![4-{[4-(3,4-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B3621406.png)

